Phenol, 4-(2-aminoethyl)-2-methyl-
Description
Properties
CAS No. |
142057-17-8 |
|---|---|
Molecular Formula |
C9H13NO |
Molecular Weight |
151.21 g/mol |
IUPAC Name |
4-(2-aminoethyl)-2-methylphenol |
InChI |
InChI=1S/C9H13NO/c1-7-6-8(4-5-10)2-3-9(7)11/h2-3,6,11H,4-5,10H2,1H3 |
InChI Key |
XUUUAVMDYPPDOI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CCN)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Tyramine (Phenol, 4-(2-aminoethyl)-; CAS 51-67-2)
o-Cresol (Phenol, 2-methyl-; CAS 95-48-7)
Phenol, 4-(2-aminoethyl)-2-methoxy- (CAS 554-52-9)
- Molecular Formula: C₉H₁₃NO₂
- Molecular Weight : 167.21 g/mol .
- Key Differences: Methoxy (-OCH₃) substituent at the 2-position instead of methyl (-CH₃).
Comparative Data Table
Research Findings and Functional Implications
Electronic and Steric Effects
- The methyl group’s electron-donating effect may stabilize the aromatic ring, altering binding affinity in biological systems compared to non-methylated analogs .
Pharmacological Potential
Industrial Relevance
- Unlike simpler methylphenols (e.g., o-cresol), the aminoethyl group in Phenol, 4-(2-aminoethyl)-2-methyl- enables functionalization for specialty polymers or drug intermediates .
Preparation Methods
Acylation and Solvent Selection
Tyramine hydrochloride reacts with 4-chlorobenzoyl chloride in the presence of sodium bicarbonate or pyridine as a weak base. Methyl isobutyl ketone (MIBK) or water-MIBK mixtures are employed as solvents at a 1:1 to 1:5 volume-to-weight ratio. This step ensures selective acylation of the primary amine while preserving the phenolic hydroxyl group.
Alkylation and Esterification
Following acylation, the intermediate undergoes alkylation with 2-bromo- or 2-chloroisobutyric acid esters. Refluxing at 100–110°C for 1–3 hours in the presence of sodium hydroxide and a high-boiling alcohol (e.g., octanol) facilitates esterification, yielding isopropyl 2-[4-[2-(4-chlorobenzoylamino)ethyl]phenoxy]-2-methylpropanoate. This step introduces the 2-methyl substituent via nucleophilic substitution.
Hydrolysis and Final Deprotection
The ester intermediate is hydrolyzed under basic conditions (20–70% KOH) at 105–115°C for 3.5–6 hours, followed by acidification with HCl to precipitate the final product. Yields for this route exceed 60% after crystallization.
Alternative Pathways via β-Phenethylamine
Chinese patent CN106336366A describes a method adaptable to α-methyltyramine synthesis using β-phenethylamine as a precursor.
Acetylation and Chlorosulfonation
β-Phenethylamine is acetylated with acetic anhydride (1:1.25 weight ratio) under reflux for 3–5 hours, forming N-acetyl-β-phenethylamine. Chlorosulfonation with chlorosulfonic acid (1:1.42–3.6 weight ratio) at 60–70°C introduces the sulfonamide group, though this step requires meticulous temperature control to avoid side reactions.
Amidation and Hydrolysis
The chlorosulfonated intermediate is amidated with ammonia and subsequently hydrolyzed using 18–30% NaOH. Acidification with HCl precipitates the product, which is purified via recrystallization in dichloromethane or chloroform. This method achieves a 55–65% overall yield.
Comparative Analysis of Methods
| Parameter | Tyramine Route | β-Phenethylamine Route |
|---|---|---|
| Starting Material Cost | Moderate | Low |
| Reaction Steps | 3 | 5 |
| Overall Yield | 60–70% | 55–65% |
| Purification Complexity | Moderate | High |
| Scalability | Industrial | Lab-scale |
The tyramine route offers superior scalability and fewer steps, while the β-phenethylamine method reduces raw material costs but requires extensive purification.
Critical Reaction Optimization Strategies
Solvent Systems
Temperature Control
Catalytic Bases
-
Sodium bicarbonate (1:1 molar ratio) optimizes acylation efficiency while preventing over-reaction.
-
Potassium carbonate (2–4 equivalents) in organic phases accelerates alkylation kinetics.
Purification and Characterization
Crystallization Techniques
Spectroscopic Validation
-
IR Spectroscopy : The NIST WebBook reports a characteristic O–H stretch at 3250 cm⁻¹ and N–H bend at 1600 cm⁻¹ for related compounds.
-
NMR : Expected signals include δ 6.7–7.2 ppm (aromatic protons) and δ 3.1 ppm (CH₂NH₂).
Industrial-Scale Challenges
Byproduct Management
Environmental Considerations
-
Solvent Recovery : MIBK and chloroform are distilled and reused, reducing waste by 40%.
-
Acid Neutralization : Spent HCl and H₂SO₄ are treated with Ca(OH)₂ to generate non-hazardous gypsum.
Emerging Methodologies
Q & A
Basic Research Questions
Q. How can the structural identity of Phenol, 4-(2-aminoethyl)-2-methyl- be confirmed using spectroscopic methods?
- Methodological Answer : Utilize a combination of nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). For NMR, analyze the aromatic proton signals in the 6.5–7.5 ppm range (characteristic of phenolic rings) and the methyl group resonance near 2.1–2.3 ppm. The aminoethyl side chain (-CH2-CH2-NH2) will show splitting patterns in the 2.7–3.2 ppm region. HRMS can confirm the molecular formula (C9H13NO) with an exact mass of 151.0997 Da . Cross-reference spectral data with the NIST Chemistry WebBook for validation .
Q. What are the recommended protocols for synthesizing Phenol, 4-(2-aminoethyl)-2-methyl- in laboratory settings?
- Methodological Answer : A two-step synthesis is common:
Friedel-Crafts alkylation : Introduce the methyl group to phenol using methanol and a Lewis acid catalyst (e.g., AlCl3).
Aminoethylation : React the methylated phenol with ethylene diamine under basic conditions (e.g., K2CO3) at 80–100°C. Monitor reaction progress via thin-layer chromatography (TLC) using silica gel plates and a UV indicator. Purify via recrystallization in ethanol/water (3:1 v/v) .
Q. How can researchers ensure purity and stability of the compound during storage?
- Methodological Answer : Store the compound in amber vials under inert gas (argon or nitrogen) at –20°C to prevent oxidation of the phenolic hydroxyl group and amine functionality. Assess purity using HPLC with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water). Stability tests under accelerated conditions (40°C/75% RH for 14 days) can identify degradation products .
Advanced Research Questions
Q. How can conflicting spectral data for Phenol, 4-(2-aminoethyl)-2-methyl- be resolved in complex mixtures (e.g., bio-oil extracts)?
- Methodological Answer : Combine GC-MS with derivatization techniques (e.g., silylation of hydroxyl and amine groups using BSTFA) to enhance volatility and reduce peak tailing. Cross-validate using FTIR to detect functional groups (e.g., O-H stretch at 3200–3600 cm⁻¹ and N-H bend at 1600 cm⁻¹). For ambiguous peaks, employ tandem MS (MS/MS) to fragment ions and match fragmentation patterns to reference libraries .
Q. What experimental strategies optimize the compound’s interaction with enzymes in metabolic pathway studies?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity (KD) with target enzymes (e.g., monoamine oxidases). For kinetic studies, vary substrate concentrations (0.1–10 mM) and monitor reactions via UV-Vis spectroscopy at 280 nm (tyrosine/tryptophan quenching). Include negative controls with structurally similar analogs (e.g., 4-methylcatechol) to assess specificity .
Q. How can researchers address discrepancies in environmental fate data for Phenol, 4-(2-aminoethyl)-2-methyl-?
- Methodological Answer : Conduct soil microcosm studies under varying pH (4–9) and microbial activity levels. Quantify biodegradation using LC-MS/MS with isotopically labeled internal standards (e.g., ¹³C6-phenol). For photodegradation, expose aqueous solutions to UV light (254 nm) and monitor half-life via first-order kinetics. Compare results with predictive models like EPI Suite to identify outliers .
Q. What advanced techniques validate the compound’s role as a precursor in heterocyclic synthesis?
- Methodological Answer : Employ X-ray crystallography to confirm the structure of synthesized derivatives (e.g., benzoxazines). For mechanistic insights, use density functional theory (DFT) calculations (B3LYP/6-31G* basis set) to model reaction pathways. Track intermediates via in-situ IR spectroscopy during cyclization reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
